DMT-dI Phosphoramidite
Overview
Description
DMT-dI Phosphoramidite is a modified phosphoramidite monomer used for the oligonucleotide synthesis . It has a molecular weight of 754.81 g/mol and a molecular formula of C40H47N6O7P .
Synthesis Analysis
The synthesis of DMT-dI Phosphoramidite involves the coupling of a nucleoside phosphoramidite with a 5′-OH partially protected nucleoside . The process involves the deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules such as alkyl halides or organic isocyanates . The reaction of the nucleoside phosphoramidite building block with the terminal 5′-OH of the oligonucleotide is a key step in this synthetic approach .Molecular Structure Analysis
The molecular structure of DMT-dI Phosphoramidite is complex, with a large number of atoms and multiple bonds . The structure includes multiple aromatic rings, a phosphoramidite group, and a nucleoside component .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DMT-dI Phosphoramidite are complex and involve multiple steps . The reaction of phenyl isocyanate with protected adenosine phosphoramidite under phase-transfer conditions in the presence of either aqueous NaOH or solid KOH leads to multiple unidentified products .Physical And Chemical Properties Analysis
DMT-dI Phosphoramidite is a solid substance with a white to off-white color . It has a molecular weight of 754.81 g/mol and a molecular formula of C40H47N6O7P .Scientific Research Applications
Oligonucleotide Synthesis
- Phosphoramidites, including DMT-dI Phosphoramidite, are used in the synthesis of DNA and RNA oligonucleotides .
- The process involves sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .
Therapeutic Applications
- Phosphoramidites are used in the development of oligonucleotide therapeutics .
- This involves the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides, siRNAs, and aptamers .
Diagnostic Applications
Safety And Hazards
Future Directions
The future directions for DMT-dI Phosphoramidite research include further development of the synthesis process, with a focus on reducing the use of toxic solvents and improving the mixing of solid reagents . There is also interest in integrating the synthesis process directly into DNA synthesizers to eliminate the need for manual synthesis and storage of phosphoramidites .
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,54?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZROFWRPJVEB-XZYUMQGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DMT-dI Phosphoramidite | |
CAS RN |
141684-35-7 | |
Record name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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